molecular formula C11H18BrNO B3033677 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide CAS No. 1119453-10-9

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide

Cat. No.: B3033677
CAS No.: 1119453-10-9
M. Wt: 260.17 g/mol
InChI Key: ZMSWJQNUQIADHR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide is a brominated propanamide derivative featuring a cyclohexene-substituted ethyl group. Its synthesis involves the reaction of N-allyl-4-methyl-benzenesulfonamide with 2-bromopropionyl bromide in the presence of n-butyllithium, yielding a 34% purified product after column chromatography . The compound is characterized by NMR and mass spectrometry, with a molecular weight of 288.18 g/mol (calculated from its molecular formula, C₁₂H₁₇BrN₂O) . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product catalog .

Properties

IUPAC Name

2-bromo-N-[2-(cyclohexen-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSWJQNUQIADHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231448
Record name 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-10-9
Record name 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide typically involves the bromination of N-(2-cyclohex-1-en-1-ylethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme is as follows:

    Starting Material: N-(2-cyclohex-1-en-1-ylethyl)propanamide

    Reagent: Bromine (Br2)

    Solvent: An appropriate organic solvent such as dichloromethane (DCM)

    Conditions: The reaction is typically carried out at low temperatures to control the reactivity of bromine and to avoid side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: The major products are the corresponding substituted amides.

    Reduction: The major product is the de-brominated amide.

    Oxidation: The major products depend on the oxidizing agent used and can include carboxylic acids or ketones.

Scientific Research Applications

Biochemical Research

Proteomics Research
This compound is particularly valuable in proteomics for studying protein interactions and modifications. The bromine atom serves as a reactive handle for modifying proteins, allowing researchers to explore binding affinities and enzymatic activities. Preliminary studies suggest that compounds with similar structures can modulate enzymatic activity, indicating potential therapeutic applications.

Mechanism of Action
Understanding the interactions between 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide and biological macromolecules such as proteins and nucleic acids is crucial for elucidating its biological effects. It may affect cellular processes by interacting with specific molecular targets, which could lead to insights into its role in cellular signaling pathways.

Pharmaceutical Applications

Drug Testing
In the pharmaceutical industry, this compound is used as a reference standard in drug testing. It ensures the accuracy and reliability of pharmaceutical products by serving as a benchmark in assays that compare active ingredients against known standards.

Therapeutic Development
Due to its unique structural properties, there is potential for this compound to be developed into new therapeutic agents. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of derivatives that may exhibit enhanced biological activity or specificity.

Organic Synthesis

Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. Its reactive sites facilitate various chemical transformations, enabling the creation of more complex organic molecules. This capability is essential for developing new materials or pharmaceuticals.

Synthesis Techniques
The synthesis typically involves multiple steps, where conditions such as temperature and solvent choice are optimized to enhance yield and purity. The compound can also rearrange to form dihydrofuran derivatives under specific conditions, showcasing its potential for further chemical transformations.

Industrial Applications

Agricultural Chemistry
In agricultural chemistry, this compound may be utilized in the synthesis of agrochemicals such as pesticides or herbicides. It can also serve as a tracer in studying plant metabolism, providing insights into how plants interact with various chemicals.

Cosmetics Industry
The compound could find applications in the cosmetics industry, potentially being used as an intermediate in the formulation of beauty products or as a preservative. Its stabilizing properties may enhance the shelf-life and effectiveness of cosmetic formulations.

Chemical Sensors

Development of Sensors
This compound has potential applications in developing chemical sensors for detecting specific substances or environmental conditions. The bromine atom can react with certain analytes, altering the electrical or optical properties of the sensor, which can be quantitatively measured.

Catalysis Research

Catalyst Development
In catalysis research, this compound may be explored for developing new catalysts or studying reaction mechanisms. The bromine atom might serve as a catalytic site or be involved in synthesizing catalysts that facilitate various chemical reactions.

Summary Table of Applications

Application AreaSpecific Uses
Biochemical ResearchProteomics studies; protein modification
PharmaceuticalReference standard in drug testing; therapeutic development
Organic SynthesisBuilding block for complex molecules
Agricultural ChemistrySynthesis of agrochemicals; tracer in plant studies
Cosmetics IndustryIntermediate in formulations; preservative
Chemical SensorsDevelopment of sensitive detection systems
Catalysis ResearchNew catalyst development; reaction mechanism studies

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on the target molecule. This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Synthetic Yields :

  • The target compound’s synthesis yield (34%) is moderate compared to intermediates like 2-bromo-1-cyclohexene-1-carboxylic acid (92%), suggesting challenges in final alkylation or purification steps .

Commercial Availability :

  • Unlike the discontinued target compound , analogs such as 2-bromo-N-(tert-butyl)propanamide remain accessible, highlighting supply-chain variability for specialized brominated amides .

Physicochemical Property Comparison

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Boiling Point (°C) Density (g/cm³) Melting Point (°C) LogP
This compound N/A N/A N/A ~2.52 (estimated)*
2-Bromo-N-(tert-butyl)propanamide 274.5 1.271 N/A 2.52
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide N/A N/A 102–103.5 (acid intermediate) N/A

*Estimated using analogous brominated amides.

Key Observations:

  • The tert-butyl analog has a high boiling point (274.5°C) and density (1.271 g/cm³), reflecting its nonpolar character .
  • Melting point data for the target compound is unavailable, but intermediates like 2-bromo-1-cyclohexene-1-carboxylic acid show sharp melting points (102–103.5°C), suggesting crystallinity in related structures .

Biological Activity

2-Bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide is a compound with potential biological activity, characterized by its unique molecular structure that includes a bromo group and an amide functional group. This article aims to explore the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₈BrNO
  • Molecular Weight : 260.17 g/mol
  • Structure : Contains a cyclohexene ring, which significantly influences its reactivity and interactions in biological systems.

The presence of the bromo substituent allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives and intermediates useful in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction may result in the inhibition of enzyme activity or modulation of receptor function, which is crucial for therapeutic applications.

Interaction Studies

Preliminary studies suggest that compounds with structural similarities to this compound can modulate enzymatic activity. For instance, research has indicated that similar compounds can inhibit photosynthetic electron transport in chloroplasts and show antimycobacterial activity against Mycobacterium tuberculosis .

Case Study: Inhibitory Activity

A notable study investigated the inhibitory effects of various substituted compounds on photosynthetic electron transport. The results indicated that certain derivatives exhibited significant inhibitory activity, highlighting the potential for this compound to influence similar pathways:

CompoundIC50 (μM)Activity
N-benzyl-2-naphthamide7.5PET inhibition
N-cycloheptylquinoline-2-carboxamide< 5Antimycobacterial
N-(2-cyclohexyl)quinoline-2-carboxamide< 10Antimycobacterial

These findings underscore the importance of structure-activity relationships in determining the biological efficacy of compounds related to this compound .

Proteomics Research

In biochemical applications, this compound serves as a tool for proteomics research, particularly in studying protein interactions and enzyme mechanisms. Its unique structural properties make it suitable for developing new therapeutic agents.

Synthesis and Derivatives

The compound can also act as a building block for more complex organic molecules. Its ability to undergo rearrangement reactions allows chemists to synthesize various derivatives that may possess enhanced biological activities or novel properties.

Q & A

Basic: What are the established synthetic routes for preparing 2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide?

Methodological Answer:
The synthesis typically involves a two-step process:

Amidation : Reacting a cyclohexenylethylamine derivative with a propanoyl chloride or activated ester to form the amide backbone. For example, analogous procedures use K₂CO₃ in DMF to generate oxyanions, facilitating nucleophilic substitution .

Bromination : Introducing the bromine atom via electrophilic substitution or halogen exchange. Bromination of propanamide derivatives is often achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
Key considerations include solvent selection (e.g., DMF for polar aprotic environments) and temperature control to minimize side reactions.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns. For instance, cyclohexenyl protons resonate as distinct multiplet signals in δ 5.5–6.0 ppm .
  • X-ray Crystallography : Resolves molecular conformation and stereochemistry, as demonstrated in structurally similar brominated amides .
  • HPLC/MS : Validates purity (>95%) and detects trace impurities. Reverse-phase HPLC with UV detection at 254 nm is standard .

Advanced: What factors influence the reactivity of the bromine atom in nucleophilic substitution reactions?

Methodological Answer:
The bromine’s reactivity depends on:

  • Steric Hindrance : The cyclohexenylethyl group may hinder nucleophilic attack, requiring polar solvents (e.g., DMSO) to enhance accessibility .
  • Electronic Effects : Electron-withdrawing amide groups activate the bromine for SN₂ mechanisms, while steric bulk from the cyclohexenyl group may favor elimination (e.g., E2) under basic conditions .
  • Solvent Effects : Protic solvents (e.g., ethanol) stabilize transition states in SN₁ pathways, whereas aprotic solvents favor SN₂ .

Advanced: How can factorial design optimize the synthesis of this compound?

Methodological Answer:
A 2ᵏ factorial design systematically evaluates variables:

Factors : Temperature, reaction time, reagent stoichiometry.

Response Variables : Yield, purity, by-product formation.
For example, highlights how varying temperature (60–100°C) and brominating agent concentration (1.0–1.5 eq.) can identify optimal conditions. Statistical tools like ANOVA determine significant interactions, reducing experimental runs by 50% while maximizing yield .

Advanced: Are there conflicting reports on the compound’s stability under different storage conditions?

Methodological Answer:

  • Consensus : Store in airtight containers at –20°C in dry, ventilated environments to prevent hydrolysis or bromine loss .
  • Contradictions : Some studies suggest room-temperature stability for short-term storage (<1 week) if humidity is controlled (<30% RH). However, emphasizes refrigeration for long-term stability, conflicting with limited data on analogous compounds .
  • Resolution : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to empirically determine degradation thresholds .

Advanced: What computational approaches predict this compound’s behavior in catalytic systems?

Methodological Answer:

  • COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in flow reactors. Coupled with AI, it optimizes parameters like residence time and mixing efficiency .
  • DFT Calculations : Models transition states for bromine substitution, predicting activation energies and regioselectivity. For example, B3LYP/6-31G(d) level theory matches experimental data for similar bromoamides .

Advanced: How does the cyclohexenyl group influence the compound’s conformation and reactivity?

Methodological Answer:

  • Conformation : X-ray data from analogous compounds show the cyclohexenyl group adopts a half-chair conformation, creating steric bulk that restricts rotation around the C–N bond .
  • Reactivity : The unsaturated cyclohexenyl ring participates in conjugate addition reactions, altering reactivity pathways. For example, Diels-Alder reactions with dienophiles may compete with bromine substitution under specific conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(2-cyclohex-1-en-1-ylethyl)propanamide

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